molecular formula C15H17F3N2O3 B7094941 tert-butyl N-[5-(cyclopropanecarbonylamino)-2,3,4-trifluorophenyl]carbamate

tert-butyl N-[5-(cyclopropanecarbonylamino)-2,3,4-trifluorophenyl]carbamate

Cat. No.: B7094941
M. Wt: 330.30 g/mol
InChI Key: VHNHISRRCFEPEV-UHFFFAOYSA-N
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Description

tert-Butyl N-[5-(cyclopropanecarbonylamino)-2,3,4-trifluorophenyl]carbamate is a complex organic compound that features a tert-butyl carbamate group, a cyclopropanecarbonylamino group, and a trifluorophenyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.

Properties

IUPAC Name

tert-butyl N-[5-(cyclopropanecarbonylamino)-2,3,4-trifluorophenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O3/c1-15(2,3)23-14(22)20-9-6-8(10(16)12(18)11(9)17)19-13(21)7-4-5-7/h6-7H,4-5H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNHISRRCFEPEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=C(C(=C1)NC(=O)C2CC2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[5-(cyclopropanecarbonylamino)-2,3,4-trifluorophenyl]carbamate typically involves multiple steps, starting with the protection of the amino group using tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate. The cyclopropanecarbonylamino group is introduced through a reaction with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The trifluorophenyl group is incorporated via a nucleophilic aromatic substitution reaction using a trifluorophenyl halide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[5-(cyclopropanecarbonylamino)-2,3,4-trifluorophenyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the trifluorophenyl group with the nucleophile .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[5-(cyclopropanecarbonylamino)-2,3,4-trifluorophenyl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. The trifluorophenyl group can be used to introduce fluorine atoms into biological molecules, which can be detected using techniques like NMR spectroscopy .

Medicine

In medicine, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new therapeutics .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl N-[5-(cyclopropanecarbonylamino)-2,3,4-trifluorophenyl]carbamate involves its interaction with specific molecular targets. The trifluorophenyl group can engage in hydrogen bonding and hydrophobic interactions with proteins, while the cyclopropanecarbonylamino group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[5-(cyclopropanecarbonylamino)-2,3,4-trifluorophenyl]carbamate is unique due to the presence of both the cyclopropanecarbonylamino and trifluorophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

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